molecular formula C6H10N2O B15147296 [(2-Methylfuran-3-yl)methyl]hydrazine CAS No. 1016523-43-5

[(2-Methylfuran-3-yl)methyl]hydrazine

Cat. No.: B15147296
CAS No.: 1016523-43-5
M. Wt: 126.16 g/mol
InChI Key: NOZKYGGRYXMBKT-UHFFFAOYSA-N
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Description

[(2-Methylfuran-3-yl)methyl]hydrazine is a hydrazine derivative featuring a 2-methylfuran-3-ylmethyl substituent. Hydrazine derivatives are widely used in medicinal chemistry as intermediates for synthesizing heterocycles, hydrazones, and bioactive agents . The furan moiety in this compound may enhance electron-rich characteristics, influencing reactivity and biological activity .

Properties

CAS No.

1016523-43-5

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(2-methylfuran-3-yl)methylhydrazine

InChI

InChI=1S/C6H10N2O/c1-5-6(4-8-7)2-3-9-5/h2-3,8H,4,7H2,1H3

InChI Key

NOZKYGGRYXMBKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)CNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methylfuran-3-yl)methyl]hydrazine typically involves the reaction of 2-methylfuran with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as ethanol or methanol, with the reaction mixture being heated to reflux for several hours .

Industrial Production Methods

While specific industrial production methods for [(2-Methylfuran-3-yl)methyl]hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade solvents and reagents to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[(2-Methylfuran-3-yl)methyl]hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .

Scientific Research Applications

[(2-Methylfuran-3-yl)methyl]hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2-Methylfuran-3-yl)methyl]hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis .

Comparison with Similar Compounds

Structural Analogues with Furan Substituents

[(5-Methylfuran-2-yl)methyl]hydrazine (C₆H₁₀N₂O)
  • Molecular Weight : 126.16 g/mol ().
  • Synthesis: Prepared via hydrazinolysis of furan-thiol derivatives, similar to methods in .
  • Applications : Used in the synthesis of hydrazones and heterocyclic compounds. Lacks direct biological data but shares structural motifs with antimicrobial agents (e.g., ).
[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine (C₁₂H₁₈N₂O₂)
  • Molecular Weight : 222.28 g/mol ().
  • Key Features : The dihydrobenzofuran scaffold increases steric bulk and may improve metabolic stability compared to simpler furans.

Comparison Table 1: Furan-Based Hydrazines

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications References
[(2-Methylfuran-3-yl)methyl]hydrazine C₆H₁₀N₂O 126.16 (estimated) Furan ring enhances electron density Intermediate for heterocycles
[(5-Methylfuran-2-yl)methyl]hydrazine C₆H₁₀N₂O 126.16 Similar synthesis route Hydrazone synthesis
[(5-Ethoxy-dihydrobenzofuran)methyl]hydrazine C₁₂H₁₈N₂O₂ 222.28 Improved metabolic stability Potential CNS agents

Indole- and Aryl-Substituted Hydrazines

1-((1H-Indol-3-yl)methyl)hydrazine
  • Synthesis : Reacts with aryl isothiocyanates to form thiosemicarbazides ().
  • Activity : Indole derivatives often exhibit anticancer and antimicrobial properties, but specific data for this compound is pending .
Phenylhydrazine Derivatives
  • Example : 2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide hydrazones ().
  • Key Features : Trifluoromethyl groups enhance lipophilicity and binding affinity.
  • Activity : Demonstrated antioxidant and enzyme inhibitory effects .

Comparison Table 2: Aryl-Substituted Hydrazines

Compound Molecular Formula Key Features Biological Activity References
1-((1H-Indol-3-yl)methyl)hydrazine C₉H₁₁N₃ Indole moiety for receptor interaction Anticancer potential (inferred)
2-Hydroxy-N-(3-CF₃-phenyl)hydrazone C₁₅H₁₂F₃N₂O₂ Trifluoromethyl enhances lipophilicity Antioxidant, hMAO-B inhibition
Methyl benzyl hydrazine C₈H₁₂N₂ Auto-oxidation generates H₂O₂ Mitosis suppression

Toxicity and Reactivity Comparison

  • Methylhydrazine (): Hazards: Highly toxic (UN1244), regulated for carcinogenicity and flammability. Therapeutic Index: Simple hydrazines have poor safety profiles, but bulkier derivatives (e.g., bis(sulfonyl)hydrazines) show improved selectivity in alkylating DNA .
  • [(2-Methylfuran-3-yl)methyl]hydrazine : Expected to have lower volatility and toxicity than methylhydrazine due to the aromatic furan stabilizing the structure.

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